molecular formula C15H22N4O4 B11837778 (R)-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid

(R)-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid

Cat. No.: B11837778
M. Wt: 322.36 g/mol
InChI Key: KTPKIMJAZDFELN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid is a synthetic amino acid derivative It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a guanidino group attached to the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker synthesis or other methods that allow for the efficient introduction of the benzyloxycarbonyl and guanidino groups. Optimization of reaction conditions, such as temperature, pH, and the use of catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The guanidino group can be oxidized to form urea derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Urea derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may enhance the compound’s binding affinity to its target, while the guanidino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(tert-butoxycarbonylaMino)-6-guanidinohexanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    ®-2-(benzyloxycarbonylaMino)-6-aminohexanoic acid: Lacks the guanidino group.

Uniqueness

®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid is unique due to the presence of both the benzyloxycarbonyl and guanidino groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

(2R)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)/t12-/m1/s1

InChI Key

KTPKIMJAZDFELN-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.